(2R)-2-azaniumyloctanoate

Description

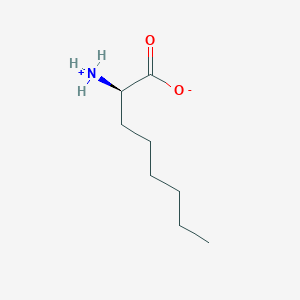

(2R)-2-azaniumyloctanoate is a chiral ammonium salt derived from octanoic acid, featuring an azanium (NH₃⁺) group at the second carbon position in the R-configuration. This compound is structurally characterized by an eight-carbon alkyl chain with a positively charged amino group, making it a zwitterionic molecule under physiological conditions. However, the provided evidence lacks direct pharmacological or biochemical data on this compound, necessitating inferences from structurally related molecules discussed in the literature .

Properties

IUPAC Name |

(2R)-2-azaniumyloctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVBCGQVQXPRLD-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights compounds with analogous functional groups or stereochemical features, particularly in antibiotic frameworks (e.g., β-lactams). Below is a comparative analysis based on structural and functional attributes:

Table 1: Structural and Functional Comparison

¹Not explicitly mentioned in evidence but inferred from β-lactam context in .

Key Findings:

Stereochemical Specificity: this compound shares the R-configuration with (R)-2-amino-2-phenylacetic acid, a critical component in penicillin derivatives. This stereochemistry is essential for enzymatic recognition in antibiotic biosynthesis .

Functional Group Synergy: Unlike (4S)-4-carboxy-5,5-dimethylthiazolidine, which has a rigid thiazolidine ring, this compound’s flexible octanoate chain may enhance membrane interaction in surfactant applications.

Zwitterionic Behavior: Both this compound and 6-APA exhibit zwitterionic properties, but the latter’s β-lactam ring confers antibiotic activity, absent in the former.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.